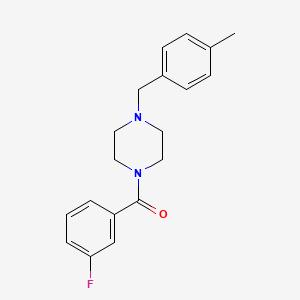
2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine, also known as BRB-5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BRB-5 belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and cyclooxygenase-2. It has also been suggested that 2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine has been reported to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of pro-inflammatory cytokine production. It has also been reported to have fluorescent properties, which make it useful as a probe for the detection of metal ions.
实验室实验的优点和局限性
One of the main advantages of 2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine is its diverse range of potential applications in various fields. It is also relatively easy to synthesize and has been reported to have high purity. However, one limitation of 2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine. In medicinal chemistry, further studies are needed to determine its efficacy as an anticancer and anti-inflammatory agent. In material science, further studies are needed to explore its potential as a fluorescent probe for the detection of other metal ions. In environmental science, further studies are needed to explore its potential as a sensor for the detection of other pollutants in water. Additionally, further studies are needed to improve the solubility of 2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine in water, which could expand its potential applications in various fields.
Conclusion:
In conclusion, 2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine, or 2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine, is a chemical compound with diverse potential applications in various fields. Its synthesis method is relatively easy, and it has been reported to have high purity. Studies have suggested that it may act by inhibiting the activity of certain enzymes and inducing apoptosis in cancer cells. It has also been reported to have fluorescent properties, which make it useful as a probe for the detection of metal ions. However, its limited solubility in water is a limitation that needs to be addressed. Future studies are needed to explore its potential applications in various fields and to improve its solubility in water.
合成方法
2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine can be synthesized by several methods, including the reaction of 2-amino-5-bromo-phenol with 2-chloro-5-nitrobenzoyl chloride, followed by reduction with tin (II) chloride and sodium borohydride. Another method involves the reaction of 5-bromo-2-chloroaniline with salicylic acid in the presence of phosphorus oxychloride. Both methods have been reported to yield high purity 2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine.
科学研究应用
2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. It has also been investigated for its potential as an anti-inflammatory agent, with studies reporting its ability to inhibit the production of pro-inflammatory cytokines. In material science, 2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. In environmental science, 2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine has been used as a sensor for the detection of pollutants in water.
属性
IUPAC Name |
2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTBEDHHPPUQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6358250 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole](/img/structure/B5806197.png)




![5-(4-ethoxyphenyl)-6-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5806253.png)
![5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5806256.png)
![ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5806270.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5806275.png)


![N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5806287.png)